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Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Methoxybut-1-yne (CAS No. 18857-02-8), a key chemical intermediate. The following sections
detall its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with the experimental protocols used for their acquisition. This information is critical for
the accurate identification, characterization, and quality control of this compound in research
and development settings.

Quantitative Spectral Data Summary

The spectral data for 3-Methoxybut-1-yne is summarized in the tables below, offering a clear
and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

3.82 Quartet 6.9 CH

3.39 Singlet - OCHs

2.45 Doublet 2.1 C=CH

1.41 Doublet 6.9 CHs

BC NMR Data

Chemical Shift (8) ppm Assighment
84.1 C=CH

71.3 C=CH

65.5 CH(OCHs)CHs
56.4 OCHs

22.3 CHs

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment
3287 Strong =C-H stretch
2984 Medium C-H stretch (sp?)
2936 Medium C-H stretch (sp?)
2110 Weak C=C stretch
1450 Medium C-H bend (CHs)
1377 Medium C-H bend (CHs)
1184 Strong C-O stretch
1086 Strong C-O stretch
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Mass Spectrometry (MS)

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

84 5 [M]* (Molecular lon)
69 100 [M - CHs]*

55 18 [CaH7]*

43 15 [C3H7]* or [CHsCOJ*
41 35 [C3Hs]*

39 25 [CsH3]*

Experimental Protocols

The following sections describe the generalized experimental methodologies for the acquisition
of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-Methoxybut-1-yne was prepared in a deuterated solvent, typically chloroform-d
(CDCIs), containing a small amount of tetramethylsilane (TMS) as an internal standard. The *H
and 3C NMR spectra were recorded on a high-resolution NMR spectrometer. For the H NMR
spectrum, the data was acquired with a sufficient number of scans to achieve a good signal-to-
noise ratio. The chemical shifts are reported in parts per million (ppm) downfield from TMS. For
the 13C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to
single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum of neat 3-Methoxybut-1-yne was obtained using a Fourier-transform
infrared (FTIR) spectrometer. A thin film of the liquid sample was placed between two
potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum was recorded over
the mid-infrared range (typically 4000-400 cm~1). A background spectrum of the empty salt
plates was recorded and automatically subtracted from the sample spectrum to eliminate
interference from atmospheric water and carbon dioxide.
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Mass Spectrometry (MS)

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer
(GC-MS). A diluted solution of 3-Methoxybut-1-yne in a volatile solvent was injected into the
GC, where it was vaporized and separated from any impurities. The separated compound then
entered the mass spectrometer, where it was ionized, typically by electron impact (El). The
resulting charged fragments were separated by their mass-to-charge ratio (m/z) and detected.
The mass spectrum is a plot of the relative abundance of these fragments versus their m/z

ratio.

Visualization of Spectral Data Relationships

The following diagram illustrates the relationship between the different spectroscopic methods
and the structural information they provide for 3-Methoxybut-1-yne.
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Figure 1: Spectral Analysis Workflow for 3-Methoxybut-1-yne

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectral Analysis of 3-Methoxybut-1-yne: A Technical
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[https://www.benchchem.com/product/b1653657#spectral-data-for-3-methoxybut-1-yne-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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